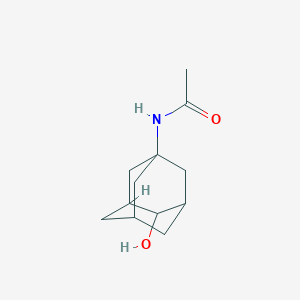
Phenol, 4-(2-benzothiazolylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(2-benzothiazolylmethyl)-: is a chemical compound that features a phenol group substituted with a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-benzothiazolylmethyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4-(2-benzothiazolylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Phenol, 4-(2-benzothiazolylmethyl)- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
Mecanismo De Acción
The mechanism of action of Phenol, 4-(2-benzothiazolylmethyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Phenol, 4-(2-benzothiazolyl)-: Similar structure but lacks the methyl group.
Phenol, 4-(2-benzimidazolylmethyl)-: Contains a benzimidazole ring instead of benzothiazole.
Phenol, 4-(2-benzoxazolylmethyl)-: Contains a benzoxazole ring instead of benzothiazole.
Uniqueness: Phenol, 4-(2-benzothiazolylmethyl)- is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propiedades
Número CAS |
37859-29-3 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C14H11NOS/c16-11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2 |
Clave InChI |
CWLRLIVJCUGATD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Methyl-propyl-amino)-methyl]-pyridin-2-ylamine](/img/structure/B8596196.png)






![3-[(4-Amino-3-nitrophenyl)sulfanyl]propanenitrile](/img/structure/B8596283.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[[(dimethylphenylsilyl)methyl]thio]-](/img/structure/B8596291.png)
![[(R)-1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B8596294.png)

